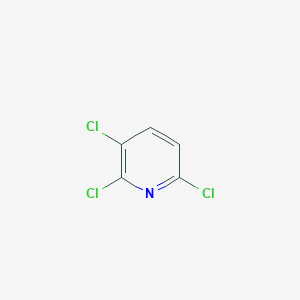

2,3,6-Trichloropyridine

Description

The exact mass of the compound this compound is 180.925282 g/mol and the complexity rating of the compound is 98.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAKJVMKNDXBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073374 | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-09-9, 29154-14-1 | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.3.6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trichloropyridine: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3,6-trichloropyridine, a pivotal chlorinated pyridine derivative. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who require a deep, practical understanding of this versatile chemical intermediate. The following sections are structured to deliver not just data, but actionable insights grounded in established scientific principles.

Core Molecular Identity and Physicochemical Landscape

This compound is a synthetically crucial molecule characterized by a pyridine ring substituted with three chlorine atoms at the 2, 3, and 6 positions.[1] This specific substitution pattern imparts a unique electronic and steric profile, governing its reactivity and utility.

Chemical Structure and Identifiers

The foundational identity of any chemical substance lies in its structure and universally recognized identifiers. These are critical for accurate sourcing, regulatory compliance, and unambiguous scientific communication.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

| Identifier | Value | Source |

| CAS Number | 6515-09-9 | [1][2][3] |

| Molecular Formula | C₅H₂Cl₃N | [2] |

| Molecular Weight | 182.44 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC(=NC(=C1Cl)Cl)Cl | [4] |

| InChI | InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | [4] |

| InChIKey | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction media. The presence of three electron-withdrawing chlorine atoms significantly influences its polarity and reactivity.

| Property | Value | Observations and Implications | Source |

| Appearance | Colorless to pale yellow liquid or solid | Purity and temperature dependent.[1] | [1] |

| Odor | Distinctive aromatic odor | [1] | [1] |

| Melting Point | 64.0 to 68.0 °C | The solid nature at room temperature requires appropriate handling and dispensing techniques. | [5] |

| Boiling Point | 234 °C | Relatively high boiling point allows for reactions at elevated temperatures. | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | This differential solubility is key for extraction and purification processes. | [1] |

Synthesis Methodologies: A Strategic Perspective

The synthesis of this compound is a critical aspect of its utility. The choice of synthetic route is often a balance between precursor availability, desired purity, and scalability.

Chlorination of 2,6-Dichloropyridine

A prevalent and industrially relevant method involves the direct chlorination of 2,6-dichloropyridine. This approach leverages a readily available starting material.

Diagram 2: Synthesis of this compound from 2,6-Dichloropyridine

Caption: Workflow for the synthesis of this compound via chlorination.

Experimental Protocol:

-

Reactant Preparation: Accurately weigh 2,6-dichloropyridine and anhydrous ferric chloride (FeCl₃) and mix them thoroughly.[3]

-

Reaction Setup: Transfer the mixture to a suitable reaction vessel (e.g., a four-neck flask).

-

Initiation: Heat the reaction mixture to a temperature of 100-120 °C.[3]

-

Chlorination: Slowly introduce chlorine gas into the heated mixture.[3] The reaction is typically monitored until completion.

-

Cooling and Purification: Upon completion, cool the system to 100 °C.

-

Isolation: Subject the crude product to decompression distillation. Collect the fraction boiling at 118-124 °C.[3]

Causality and Insights:

-

The use of a Lewis acid catalyst like ferric chloride is crucial for activating the pyridine ring towards electrophilic aromatic substitution by chlorine.

-

Temperature control is critical to manage the reaction rate and minimize the formation of polychlorinated byproducts.[6]

-

Decompression distillation is employed to purify the product, as it allows for distillation at a lower temperature, preventing thermal degradation.

Alternative Synthetic Routes

Other synthetic strategies have been developed, each with its own advantages and limitations:

-

From Pentachloropyridine: this compound can be formed from the reaction of pentachloropyridine with cuprous oxide in hot water after initial reaction with hydrazine hydrate.[7]

-

From Nicotinamide: A multi-step process starting from nicotinamide involves a Hofmann degradation to 3-aminopyridine, followed by chlorination and a Sandmeyer reaction.[8]

-

Gas-Phase Chlorination: Continuous gas-phase reaction of chlorine with 2,6-dichloropyridine at elevated temperatures (200-500°C) in the presence of a catalyst is another method.[9]

Applications in Chemical Synthesis

The strategic placement of chlorine atoms makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][10] The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[10]

Agrochemicals

This compound serves as a key precursor for a variety of herbicides, insecticides, and fungicides.[1][10] Its derivatives exhibit biological activity that is harnessed for crop protection.[1]

A notable example is its use in the synthesis of Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), a nitrification inhibitor that improves the efficiency of nitrogen fertilizers.[11][12]

Pharmaceuticals

In medicinal chemistry, the this compound scaffold is utilized in the development of active pharmaceutical ingredients (APIs).[10] Its derivatives have been investigated for potential antimicrobial and anti-inflammatory properties.[10]

Dechlorination to Dichloropyridines

Selective dechlorination of this compound is a valuable method for producing specific dichloropyridine isomers. For instance, 2,3-dichloropyridine, an important intermediate for the synthesis of the insecticide chlorantraniliprole, can be prepared by the selective hydrogenation and dechlorination of this compound.[13]

Safety and Handling

As with all chlorinated organic compounds, this compound must be handled with appropriate safety precautions.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [4] |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | [4][14] |

| H319 | Causes serious eye irritation | [4][14] |

| H332 | Harmful if inhaled | [4] |

| H335 | May cause respiratory irritation | [4] |

When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx) and chlorine (Cl₂).[3]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14][15] In case of potential for significant exposure, respiratory protection should be used.[14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Spill and Disposal: In case of a spill, prevent it from entering drains. Absorb with an inert material and place it in a suitable container for disposal.[16] Dispose of in accordance with local, state, and federal regulations.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14][15]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[16]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[14][15]

In all cases of exposure, seek immediate medical attention.[15][16]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its well-defined chemical properties and versatile reactivity make it an indispensable building block for a wide range of high-value chemical products. A thorough understanding of its synthesis, handling, and reaction mechanisms is paramount for any scientist or researcher working in the fields of agrochemicals, pharmaceuticals, and specialty chemicals. The insights and protocols provided in this guide are intended to equip professionals with the necessary knowledge for the safe and effective utilization of this important compound.

References

-

ChemScene. This compound.

-

Santa Cruz Biotechnology. This compound.

-

PrepChem.com. Synthesis of this compound.

-

CymitQuimica. This compound.

-

ChemicalBook. This compound.

-

PubChem. This compound.

-

Sigma-Aldrich. This compound.

-

Google Patents. Preparation method of this compound.

-

Patsnap. Process study for synthesizing this compound from nicotinamide.

-

ChemicalBook. This compound.

-

Stenutz. This compound.

-

Benchchem. This compound.

-

Google Patents. Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase.

-

Google Patents. A kind of preparation method of this compound.

-

ECHEMI. This compound SDS.

-

AK Scientific, Inc. This compound.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.

-

National Toxicology Program. 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin).

-

LookChem. This compound.

-

Wikipedia. Nitrapyrin.

-

BOC Sciences. This compound.

-

ChemicalBook. Nitrapyrin synthesis.

-

CABI Digital Library. Preparation of 2,3-Dichloropyridine by Selective Dechlorination of this compound.

-

Tokyo Chemical Industry. This compound.

Sources

- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 6515-09-9 [chemicalbook.com]

- 4. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 9. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]

- 10. This compound | 6515-09-9 | Benchchem [benchchem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Nitrapyrin - Wikipedia [en.wikipedia.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. aksci.com [aksci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2,3,6-trichloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding these fundamental characteristics is paramount for its effective handling, analysis, and application in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale behind them.

Molecular Identity and Chemical Structure

This compound is a chlorinated derivative of pyridine with the chemical formula C₅H₂Cl₃N. Its structure consists of a pyridine ring substituted with three chlorine atoms at the 2, 3, and 6 positions. This substitution pattern significantly influences the molecule's reactivity and physical properties.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 6515-09-9 | |

| Molecular Formula | C₅H₂Cl₃N | |

| Molecular Weight | 182.44 g/mol | [2] |

| Canonical SMILES | C1=CC(=NC(=C1Cl)Cl)Cl | Internal |

| InChI Key | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

The physical state and solubility of this compound are critical for its storage, handling, and use in various reaction conditions. It typically appears as a colorless to pale yellow liquid or a light yellow to brown crystalline solid, depending on its purity and the ambient temperature.[1] It possesses a distinctive aromatic odor.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 66-68 °C | Internal |

| Boiling Point | 231.1 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [2] |

| Water Solubility | Limited | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.77 | [2] |

| pKa | -3.79 ± 0.10 (Predicted) | Internal |

Solubility

The limited water solubility and good solubility in organic solvents are characteristic of many chlorinated aromatic compounds.[1] This property is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[3][4][5]

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[6]

-

Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solid.[6][7]

-

Analysis: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or GC-MS.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties. A logP of 2.77 indicates that this compound is significantly more soluble in a lipid-like environment (octanol) than in water.

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable estimation of logP.[8][9]

-

System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of this compound.

-

Analysis: Inject a solution of this compound and record its retention time.

-

Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of this compound can then be interpolated from its retention factor.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11] Filter the solution into an NMR tube to remove any particulate matter.[11]

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).

-

1H NMR Interpretation: The spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of their positions relative to the nitrogen atom and the chlorine substituents.

-

13C NMR Interpretation: The 13C NMR spectrum will display five signals, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the electronegativity of the attached chlorine atoms and the nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) or by preparing a KBr pellet or a Nujol mull (if solid). Attenuated Total Reflectance (ATR)-FTIR is a convenient method that requires minimal sample preparation.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Interpretation: The FTIR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the pyridine ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (usually below 800 cm⁻¹).[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z 181, 183, 185 due to chlorine isotopes). Fragmentation patterns will involve the loss of chlorine atoms and cleavage of the pyridine ring, providing further structural confirmation. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be evident in the molecular ion and chlorine-containing fragment peaks.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer detector.

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for quantitative analysis of known impurities.

-

-

Data Analysis: The retention time of the main peak will be characteristic of this compound. The mass spectrum of the peak will confirm its identity. Impurities will appear as separate peaks with their own retention times and mass spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment, especially for less volatile compounds or for monitoring reactions in solution.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector.

-

Method Parameters:

-

Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[13]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

-

Data Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum or platinum).

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Method Parameters:

-

Atmosphere: Typically nitrogen or air at a constant flow rate.

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

TGA: The TGA curve will show the weight loss of the sample as a function of temperature, indicating the onset of decomposition and the temperature at which significant degradation occurs.

-

DSC: The DSC curve will show endothermic or exothermic events. For this compound, an endothermic peak corresponding to its melting point will be observed, followed by exothermic peaks associated with decomposition.

-

Reactivity and Stability

This compound is a stable compound under normal conditions. However, understanding its reactivity and potential degradation pathways is crucial for its use in synthesis and for assessing its environmental fate.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of a molecule under various stress conditions.[14][15][16]

-

Acidic Conditions: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Conditions: Treat a solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Conditions: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Stress: Heat the solid compound or a solution at a high temperature.

-

Photolytic Stress: Expose a solution to UV light.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Safety and Handling

Due to the presence of chlorine atoms, this compound should be handled with care, following standard laboratory safety procedures for chlorinated organic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[17]

-

Disposal: Dispose of waste containing this compound according to local, state, and federal regulations for hazardous chemical waste.[18]

Visualization of Workflows

Workflow for Purity Analysis

References

- 1. hpst.cz [hpst.cz]

- 2. This compound [stenutz.eu]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. asianpubs.org [asianpubs.org]

- 13. scispace.com [scispace.com]

- 14. rjptonline.org [rjptonline.org]

- 15. scispace.com [scispace.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

2,3,6-Trichloropyridine CAS number 6515-09-9

An In-depth Technical Guide to 2,3,6-Trichloropyridine (CAS: 6515-09-9)

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal chlorinated heterocyclic compound identified by CAS number 6515-09-9. As a versatile chemical intermediate, its significance is firmly established in the synthesis of high-value molecules within the agrochemical and pharmaceutical sectors.[1][2] This document delineates its physicochemical properties, explores various synthesis methodologies with mechanistic insights, discusses its chemical reactivity, and details its primary applications. Furthermore, it provides essential safety, handling, and storage protocols tailored for researchers, scientists, and drug development professionals. The content synthesizes technical data with practical, field-proven insights to serve as an essential resource for laboratory and industrial applications.

Introduction and Chemical Identity

This compound is a chlorinated derivative of pyridine where three hydrogen atoms have been substituted by chlorine atoms at the 2, 3, and 6 positions of the pyridine ring.[3] This substitution pattern, particularly the presence of chlorine atoms at the electronically significant ortho (2,6) positions relative to the ring nitrogen, imparts unique reactivity that makes it a valuable precursor in complex organic synthesis.[2] Its primary utility lies in serving as a foundational scaffold for constructing more complex molecules, including a range of herbicides, insecticides, fungicides, and active pharmaceutical ingredients (APIs).[1][3]

The electron-withdrawing nature of both the nitrogen heteroatom and the three chlorine atoms renders the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution reactions.[2] This reactivity is the cornerstone of its application in creating diverse functionalized pyridine derivatives.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a light yellow to brown crystalline powder or solid at room temperature.[1][3] Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6515-09-9 | [4] |

| Molecular Formula | C₅H₂Cl₃N | [4] |

| Molecular Weight | 182.44 g/mol | [4][5] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 64 - 68 °C | [1] |

| Boiling Point | 234 °C | [1] |

| Solubility | Soluble in methanol and other organic solvents like ethanol and acetone; limited solubility in water. | [3][6] |

| pKa | -3.44 (Predicted) | [6] |

| LogP | 3.0418 (Predicted) | [4] |

| SMILES | ClC1=CC=C(Cl)C(Cl)=N1 | [4] |

| InChI Key | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [3][7] |

Synthesis Methodologies

Several synthetic routes to this compound have been developed, each with distinct advantages and limitations. The choice of method often depends on the starting material availability, desired scale, and environmental considerations.

Chlorination of 2,6-Dichloropyridine

A prevalent industrial method involves the direct chlorination of 2,6-dichloropyridine. This reaction is typically catalyzed by a Lewis acid, such as ferric trichloride (FeCl₃), to facilitate the electrophilic substitution of chlorine onto the electron-deficient pyridine ring.[8][9]

-

Causality: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a more potent electrophile (Cl⁺) that can attack the pyridine ring, which is otherwise deactivated towards electrophilic substitution. The reaction proceeds preferentially at the 3-position.

Protocol: Liquid-Phase Catalytic Chlorination [9]

-

Charge Reactor: In a suitable four-neck flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser, charge 2,6-dichloropyridine (e.g., 1480.0 g) and anhydrous ferric trichloride (e.g., 89.2 g).[9]

-

Heat: Heat the reaction mixture to 100-120 °C with thorough mixing.[9]

-

Introduce Chlorine: Slowly introduce chlorine gas through the gas inlet tube. Monitor the reaction progress via gas chromatography (GC).

-

Reaction Completion: Continue chlorine introduction until the desired conversion is achieved.

-

Purification: Upon completion, cool the system to approximately 100 °C and purify the product by vacuum distillation.[9] Collect the fraction boiling at 118-124 °C under reduced pressure to obtain this compound.[9]

This method can achieve high yields (e.g., 94%), but selectivity can be an issue in the later stages, potentially leading to the formation of polychlorinated impurities.[8][9] Gas-phase chlorination over catalysts like attapulgite or activated carbon is an alternative that can be run continuously.[10]

Synthesis from 3-Amino-2,6-dichloropyridine

An alternative laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 3-amino-2,6-dichloropyridine.[11][12] This pathway consists of two key steps: diazotization of the amino group followed by chloro-de-diazoniation.

-

Causality: The amino group is a poor leaving group. Converting it into a diazonium salt (-N₂⁺) creates an excellent leaving group (N₂ gas), facilitating its replacement by a chlorine atom from a copper(I) chloride catalyst.

Caption: Diazochlorination pathway to this compound.

Protocol: Diazochlorination [11]

-

Prepare Amine Solution: Add 2,6-dichloro-3-aminopyridine (e.g., 69.2 g) to concentrated hydrochloric acid (e.g., 207 g of 30% HCl).[11]

-

Cool: Cool the mixture in an ice-salt bath to below 0 °C.

-

Diazotization: Slowly add a solution of sodium nitrite (e.g., 117.2 g of 30% NaNO₂) dropwise, maintaining the temperature below 0 °C. This forms the diazonium salt solution.[11]

-

Sandmeyer Reaction: Prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature. Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Other Synthetic Routes

Other reported methods include:

-

From Nicotinamide: A multi-step process involving a Hofmann degradation to 3-aminopyridine, followed by chlorination and a final Sandmeyer reaction.[11]

-

From Pyridine: Direct chlorination of pyridine using molecular sieve catalysts in a fixed-bed reactor.[8][13]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the susceptibility of the C2 and C6 positions to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at positions 2 and 6 are significantly more labile than the one at position 3. This is due to the stabilizing effect of the adjacent electron-withdrawing nitrogen atom on the Meisenheimer complex intermediate formed during SₙAr reactions. This selective reactivity allows for the sequential and controlled introduction of various nucleophiles (e.g., amines, alkoxides, thiolates), making it a powerful tool for building molecular diversity.

Selective Dechlorination

The chlorine atoms can be selectively removed via catalytic hydrogenation. For instance, selective dechlorination of this compound over a palladium-on-carbon (Pd/C) catalyst can yield 2,3-dichloropyridine, an important intermediate for novel environmentally-friendly pesticides.[14] The selectivity can be tuned by adjusting reaction conditions and using additives like triethylamine.[14]

Key Applications

-

Agrochemicals: It is a crucial building block in the synthesis of herbicides, insecticides, and plant growth regulators.[1][3][11] The polychlorinated pyridine core is a common feature in many potent agrochemicals.

-

Pharmaceuticals: The compound's scaffold is utilized in medicinal chemistry to develop APIs for a range of diseases.[1][2] Its ability to undergo selective functionalization allows for the creation of libraries of compounds for drug discovery screening.

-

Chemical Synthesis: It serves as a general intermediate for producing other specialty chemicals and functionalized pyridine derivatives.[3][9][15]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[16] It is classified as an irritant and is harmful if swallowed or inhaled.[5][7]

Hazard Identification

| Hazard Class | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Sources:[5][7][17] |

Safe Handling Protocol

Adherence to a strict safety workflow is mandatory when handling this compound.

Caption: Standard workflow for safely handling this compound.

First Aid Measures: [16][17][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[16][18]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[16][17]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[16][18] Keep the container tightly closed.[16] Recommended storage temperature is often between 2-8 °C for long-term stability.[1]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[18] Do not let the product enter drains or the environment.[16][19] Contaminated packaging should be disposed of as unused product.[18]

Conclusion

This compound (CAS 6515-09-9) is a cornerstone intermediate in modern synthetic chemistry. Its well-defined reactivity, particularly the differential lability of its chlorine substituents, provides a robust platform for the synthesis of a wide range of functionalized pyridines. This versatility has cemented its role in the development of essential products for the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and stringent safety protocols is paramount for any researcher or organization aiming to leverage its synthetic potential effectively and responsibly.

References

- Collins, I., et al. Journal of the Chemical Society C: Organic, 1971, pp. 167-174. (Source for reactivity of pentachloropyridine, relevant background).

- CAS 6515-09-9: this compound. CymitQuimica.

- This compound Safety Data Sheet. AK Scientific, Inc.

- 6515-09-9 | this compound. ChemScene.

- Preparation method of this compound. Google Patents (CN113493408A).

- This compound | 6515-09-9. Sigma-Aldrich.

- Process study for synthesizing this compound from nicotinamide. Eureka | Patsnap.

- This compound. Chem-Impex.

- Trichloropyridine. ChemBK.

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

- Material Safety Data Sheet - this compound. Capot Chemical.

- This compound Chemical Properties,Uses,Production. ChemicalBook.

- Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase. Google Patents (EP0239904A2).

- This compound SDS, 6515-09-9 Safety Data Sheets. ECHEMI.

- A kind of preparation method of 2,3,6- trichloropyridine. Google Patents (CN109553572A).

- This compound 6515-09-9. TCI AMERICA.

- This compound 6515-09-9. Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound | 6515-09-9. Benchchem.

- Indirect Synthetic Routes to this compound. Benchchem.

- This compound | C5H2Cl3N | CID 23016. PubChem - NIH.

- This compound 6515-09-9 wiki. LookChem.

- Preparation of 2,3-Dichloropyridine by Selective Dechlorination of this compound. CABI Digital Library.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6515-09-9 | Benchchem [benchchem.com]

- 3. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 6515-09-9 [sigmaaldrich.com]

- 8. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]

- 9. This compound | 6515-09-9 [chemicalbook.com]

- 10. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]

- 11. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 12. This compound | 29154-14-1 | Benchchem [benchchem.com]

- 13. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Page loading... [wap.guidechem.com]

- 16. aksci.com [aksci.com]

- 17. echemi.com [echemi.com]

- 18. capotchem.com [capotchem.com]

- 19. chemicalbook.com [chemicalbook.com]

Spectroscopic Elucidation of 2,3,6-Trichloropyridine: A Technical Guide

Introduction: The Significance of 2,3,6-Trichloropyridine

This compound is a halogenated pyridine derivative with significant applications in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its chemical reactivity and potential biological activity make a thorough understanding of its structure essential for its effective use and for the development of novel compounds. Spectroscopic analysis is the cornerstone of this structural elucidation, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will explore the predicted spectroscopic data for this compound, offering insights into how NMR, IR, and MS techniques collectively contribute to its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the chemical formula C₅H₂Cl₃N, consists of a pyridine ring substituted with three chlorine atoms at positions 2, 3, and 6.[3] The two remaining hydrogen atoms are located at positions 4 and 5. The arrangement of these substituents dictates the electronic environment of each atom and, consequently, the expected spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two aromatic protons.

-

Chemical Shift Prediction: The electron-withdrawing nature of the nitrogen atom and the three chlorine atoms will deshield the protons, causing them to resonate at a downfield (higher ppm) region. The proton at the C5 position (adjacent to a carbon and the nitrogen) and the proton at the C4 position (between two carbons) will have slightly different electronic environments.

-

Splitting Pattern: The two protons are on adjacent carbons and should therefore exhibit spin-spin coupling, appearing as a pair of doublets. The coupling constant (J-value) for ortho-coupling in pyridine rings is typically in the range of 4-6 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.3 - 7.6 | Doublet | 4 - 6 |

| H-5 | 7.8 - 8.1 | Doublet | 4 - 6 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the lack of symmetry in the substitution pattern, five distinct signals are expected for the five carbon atoms of the pyridine ring.

-

Chemical Shift Prediction: The carbons bonded to chlorine atoms (C2, C3, C6) will be significantly deshielded and appear at higher chemical shifts. The carbons bonded to hydrogen (C4, C5) will appear at relatively lower chemical shifts. The carbon atoms adjacent to the nitrogen (C2, C6) will also experience a downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 145 - 150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibrations will be observed at lower wavenumbers, generally in the range of 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=N Stretch | 1550 - 1600 | Medium to Strong |

| Aromatic C=C Stretch | 1400 - 1500 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 181.9 g/mol .[3] Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a cluster of peaks for the molecular ion (M⁺, M+2, M+4, M+6) with predictable relative intensities.

-

Fragmentation Pattern: The fragmentation of this compound under electron ionization is expected to involve the sequential loss of chlorine atoms or HCl.

Sources

2,3,6-Trichloropyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,3,6-Trichloropyridine in Organic Solvents

Introduction

This compound is a chlorinated derivative of pyridine that serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds.[1][2] Its molecular structure, featuring a pyridine ring substituted with three chlorine atoms, imparts specific chemical properties that are crucial for its application in further chemical transformations.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of this compound in various organic solvents is paramount. This knowledge directly influences process design, reaction kinetics, product purification through recrystallization, and the formulation of final products.

This guide provides a detailed exploration of the solubility characteristics of this compound. It combines theoretical principles with practical experimental guidance and essential safety protocols, offering a holistic resource for laboratory applications. We will delve into the physicochemical properties that govern its solubility, present qualitative and illustrative quantitative data, and provide a robust methodology for empirical solubility determination.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical characteristics. For this compound, the key properties are summarized below. At room temperature, it exists as a solid, making solubility a critical parameter for its use in solution-phase reactions.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₃N | [3][5] |

| Molecular Weight | 182.44 g/mol | [3][5] |

| Appearance | White to light yellow or brown crystalline powder/solid | [2][4] |

| Melting Point | 66-68 °C | [3] |

| Predicted pKa | -3.79 ± 0.10 | [2][6] |

| Predicted XLogP3 | 2.8 - 3.04 | [5][7] |

The negative pKa value indicates that the pyridine nitrogen is significantly less basic than pyridine itself, a consequence of the electron-withdrawing effects of the three chlorine atoms. The high XLogP3 value, a measure of lipophilicity, suggests a preference for non-polar environments over aqueous ones, predicting poor water solubility but good solubility in many organic solvents.[5][7]

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[8] This rule states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is complex; the nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding, while the three chlorine atoms and the aromatic ring contribute to its non-polar, lipophilic character.[9]

Consequently, this compound exhibits limited solubility in highly polar protic solvents like water but is expected to be readily soluble in a range of organic solvents.[1] Its solubility will be highest in solvents that can effectively overcome the crystal lattice energy of the solid compound through favorable solute-solvent interactions.

Figure 1. Logical diagram of factors influencing this compound solubility.

Solubility Profile in Common Organic Solvents

Qualitative Solubility Data:

| Solvent | General Observation | Source(s) |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Water | Limited / Sparingly Soluble | [1][2] |

Based on its physicochemical properties, we can predict its behavior in other solvents. It is likely to show good solubility in chlorinated solvents (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., THF), and lower solubility in non-polar aliphatic hydrocarbons (e.g., hexane).

Illustrative Quantitative Solubility Data:

Disclaimer: The following table presents hypothetical, yet scientifically plausible, data to illustrate how quantitative solubility information for this compound would be structured. This data is intended for educational purposes and should not be used as a substitute for empirical measurement.

| Solvent | Relative Polarity | Temperature (°C) | Illustrative Solubility (g / 100 mL) |

| n-Hexane | 0.009 | 25 | ~ 5 |

| Toluene | 0.099 | 25 | ~ 45 |

| Dichloromethane | 0.309 | 25 | ~ 60 |

| Ethyl Acetate | 0.228 | 25 | ~ 55 |

| Acetone | 0.355 | 25 | ~ 70 |

| Methanol | 0.762 | 25 | ~ 30 |

| Water | 1.000 | 25 | < 0.1 |

Experimental Protocol for Solubility Determination

To obtain reliable and accurate solubility data, a standardized experimental protocol is essential. The following describes the isothermal equilibrium method, a robust technique for determining the solubility of a solid in a liquid solvent.[8]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Reagents:

-

This compound (purity >97%)[10]

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed vials for analysis

-

Analytical balance (± 0.0001 g)

-

Drying oven or vacuum desiccator

Experimental Workflow:

Sources

- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. aksci.com [aksci.com]

- 4. This compound | 6515-09-9 [sigmaaldrich.com]

- 5. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 6515-09-9 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. youtube.com [youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Reactivity of 2,3,6-Trichloropyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trichloropyridine is a versatile and highly reactive heterocyclic compound, serving as a critical building block in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2][3] The presence of three electron-withdrawing chlorine atoms, coupled with the inherent electron-deficient nature of the pyridine ring, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, with a focus on reaction mechanisms, regioselectivity, and synthetic applications. We will delve into the underlying principles governing its reactivity and provide field-proven insights and experimental protocols to enable researchers to effectively utilize this important synthetic intermediate.

Introduction: The Unique Chemical Landscape of this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property makes it amenable to nucleophilic attack, a characteristic that is significantly amplified by the presence of strongly electron-withdrawing substituents such as chlorine atoms. In this compound, the cumulative inductive effect of the three chlorine atoms further depletes the electron density of the pyridine ring, making it an excellent substrate for SNAr reactions.[2]

The strategic positioning of the chlorine atoms at the 2, 3, and 6 positions creates a unique reactivity profile. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electronically activated towards nucleophilic attack. Consequently, the chlorine atoms at the C2 and C6 positions of this compound are the most likely sites for substitution. Understanding the interplay of electronic and steric factors is crucial for predicting and controlling the regiochemical outcome of its reactions with various nucleophiles.

Diagram 1: Structure of this compound

Caption: Chemical structure of this compound.

Reactivity with Oxygen Nucleophiles: A Gateway to Key Intermediates

The reaction of this compound with oxygen-based nucleophiles, particularly alkoxides and hydroxide, is a cornerstone of its synthetic utility, most notably in the production of agrochemicals.

Reaction with Hydroxide: Synthesis of 3,5,6-Trichloro-2-pyridinol

The most prominent reaction of this compound is its hydrolysis to 3,5,6-trichloro-2-pyridinol, a key intermediate in the synthesis of the widely used insecticide chlorpyrifos. This reaction is typically carried out by treating this compound with a strong base, such as sodium hydroxide, in an aqueous medium or a mixture of water and an organic solvent.

The reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxide ion preferentially attacks the C2 position. This regioselectivity is driven by the strong activation of the C2 and C6 positions by the pyridine nitrogen. The choice between C2 and C6 is often influenced by subtle electronic and steric factors, but in many reported syntheses of the chlorpyrifos intermediate, substitution at C2 is the desired and major pathway.

Diagram 2: Synthesis of 3,5,6-Trichloro-2-pyridinol

Caption: Reaction pathway for the synthesis of 3,5,6-Trichloro-2-pyridinol.

A related and industrially important process involves the synthesis of 3,5,6-trichloropyridin-2-ol from trichloroacetyl chloride and acrylonitrile.[4][5][6][7] This multi-step process can be carried out as a one-pot synthesis or in a stepwise manner to improve yield and purity.[5] The reaction proceeds through the formation of 2,2,4-trichloro-4-cyanobutanoyl chloride, which then undergoes cyclization and aromatization.[5]

Reaction with Alkoxides: Formation of Alkoxypyridines

Similar to hydrolysis, the reaction of this compound with alkoxides, such as sodium methoxide or ethoxide, leads to the formation of the corresponding 2-alkoxy-3,6-dichloropyridines. The regioselectivity again strongly favors substitution at the C2 position. These reactions are typically carried out in the corresponding alcohol as the solvent or in an inert aprotic solvent. The resulting alkoxypyridines are valuable intermediates for further functionalization.

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Hydroxide | NaOH | 3,5,6-Trichloro-2-pyridinol | High | [5] |

| Methoxide | NaOMe | 2-Methoxy-3,6-dichloropyridine | Good | [8] |

Table 1: Summary of Reactions with Oxygen Nucleophiles

Reactivity with Nitrogen Nucleophiles: Building Blocks for Bioactive Molecules

The reaction of this compound with a variety of nitrogen nucleophiles, including primary and secondary amines, provides access to a diverse range of substituted aminopyridines, which are prevalent scaffolds in medicinal chemistry.

Reaction with Primary and Secondary Amines

The amination of this compound generally proceeds with high regioselectivity, favoring substitution at the C2 position. The reaction is typically carried out by heating the trichloropyridine with an excess of the amine, which can also act as the base to neutralize the liberated HCl. Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be added.

The regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate. Attack at the C2 or C6 position allows for the negative charge to be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing significant stabilization. The choice between C2 and C6 can be influenced by the steric bulk of the incoming amine and the substituent at the C3 position.

Diagram 3: General Mechanism of Amination

Caption: General mechanism for the amination of this compound.

Palladium-Catalyzed Amination

For less reactive amines or to achieve substitution at less favored positions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. These methods offer a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with broader substrate scope.

Reactivity with Sulfur Nucleophiles: Introducing Thiother Functionality

The reaction of this compound with sulfur nucleophiles, such as thiolates, provides a straightforward route to the synthesis of thioether-substituted pyridines.

Reaction with Thiolates

Thiolates, being soft and highly polarizable nucleophiles, readily react with this compound. The reaction typically proceeds with high regioselectivity for the C2 position, analogous to the reactions with oxygen and nitrogen nucleophiles. The reaction is usually carried out by treating the trichloropyridine with a pre-formed thiolate (e.g., sodium thiophenoxide) or by reacting a thiol in the presence of a base.

The resulting 2-(arylthio)- or 2-(alkylthio)-3,6-dichloropyridines are versatile intermediates that can undergo further transformations, such as oxidation to sulfoxides and sulfones, or be used in cross-coupling reactions.

Experimental Protocol: Synthesis of 2-(Phenylthio)-3,6-dichloropyridine

-

To a solution of thiophenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium thiophenoxide.

-

Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylthio)-3,6-dichloropyridine.

Mechanistic Considerations: Unraveling the Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on this compound is a result of the interplay between electronic and steric effects.

-

Electronic Effects: The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. The chlorine atoms, being electron-withdrawing, further enhance the electrophilicity of the ring.

-

Steric Effects: The presence of a chlorine atom at the C3 position can sterically hinder the approach of a nucleophile to the C2 position. However, for many nucleophiles, the electronic activation at C2 outweighs this steric hindrance. The relative steric bulk of the nucleophile can also play a role in determining the C2 versus C6 selectivity.

Computational studies on related polychlorinated aromatic compounds have shown that the stability of the Meisenheimer intermediate is the primary factor dictating the regiochemical outcome. For this compound, theoretical calculations would likely confirm that the intermediate formed by attack at C2 is more stable than that formed by attack at C3 or C6, due to the combined electronic effects of the nitrogen atom and the chlorine substituents.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, with a strong preference for substitution at the C2 position. This predictable regioselectivity allows for the controlled synthesis of a wide range of functionalized pyridines. By understanding the underlying principles of its reactivity and utilizing the appropriate reaction conditions, researchers can effectively harness the synthetic potential of this versatile intermediate for the development of new agrochemicals, pharmaceuticals, and materials.

References

- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. (1982). Google Patents.

-

Process study for synthesizing this compound from nicotinamide. (2018). Eureka | Patsnap. Retrieved from [Link]

- An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. (1990). Google Patents.

- Process for the preparation of 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. (1981). Google Patents.

-

Regioselective 2-Amination of Polychloropyrimidines. (2016). Organic Letters - datapdf.com. Retrieved from [Link]

- 3,5,6-trichloropyridin-2-ol sodium synthesis method. (2014). Google Patents.

-

Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2012). ResearchGate. Retrieved from [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Process study for synthesizing this compound from nicotinamide. (2018). Eureka | Patsnap. Retrieved from [Link]

-

Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. (2020). CABI Digital Library. Retrieved from [Link]

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (n.d.). Google Patents.

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. (2023). Organic Chemistry Portal. Retrieved from [Link]

-

Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2023). MDPI. Retrieved from [Link]

-

Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. (2018). PMC - NIH. Retrieved from [Link]

-

Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]

- Synthesis method of 2, 3, 5-trichloropyridine. (2015). Google Patents.

- Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase. (1987). Google Patents.

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Retrieved from [Link]

-

The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. (2005). Infoscience. Retrieved from [Link]

-

The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2023). MDPI. Retrieved from [Link]

- Preparation method of 2,3, 6-trichloropyridine. (2021). Google Patents.

-

Addition-substitution reactions of 2-thio-3-chloroacrylamides with carbon, nitrogen, oxygen, sulfur and selenium nucleophiles. (2005). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

2-Hydroxy-3,5,6-trichloropyridine. (n.d.). The NIST WebBook. Retrieved from [Link]

-

(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Retrieved from [Link]

-

Cas 930-69-8,SODIUM THIOPHENOXIDE. (n.d.). LookChem. Retrieved from [Link]

-

Synthesis of 3,6-diaryl-2H, 3H, 4H, 5H, 6H-[4][5]-Oxazine-2-Thiones. (1995). SciSpace. Retrieved from [Link]

-

Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4Triazine 4Oxides with Certain C-Nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and some reactions of 3-cyanopyridine-2-thiones. (1981). Semantic Scholar. Retrieved from [Link]

Sources

- 1. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 2. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 3. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0030214A2 - Process for the preparation of 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 7. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,6-Trichloropyridine: Properties, Synthesis, and Handling

This guide provides an in-depth analysis of 2,3,6-trichloropyridine, a pivotal chlorinated derivative of pyridine. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who utilize this compound as a key intermediate. This document will detail its fundamental chemical properties, explore common synthesis methodologies with mechanistic insights, and provide robust safety protocols for its handling and application.

Section 1: Core Molecular and Physical Characteristics

This compound is a synthetically versatile building block whose utility is fundamentally derived from its specific chemical structure. The presence of three electron-withdrawing chlorine atoms on the pyridine ring significantly influences its reactivity, making it a valuable precursor in various synthetic pathways.[1][2]

Molecular Formula and Weight

The foundational identity of any chemical compound lies in its molecular formula and weight. These parameters are critical for stoichiometric calculations in reaction planning and for analytical characterization.

-

Molecular Weight: The molecular weight is calculated from the atomic masses of its constituent elements. Based on the formula C₅H₂Cl₃N, the calculated molecular weight is approximately 182.44 g/mol .[3][][5][6]

A summary of the key molecular and physical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6515-09-9 | [1][3][] |

| Molecular Formula | C₅H₂Cl₃N | [1][3][][5] |

| Molecular Weight | ~182.44 g/mol | [3][][5][6] |

| Appearance | Colorless to pale yellow liquid or solid; Light yellow to brown powder/crystal | [1][7] |

| Melting Point | 64.0 to 68.0 °C | [7] |

| Boiling Point | 234 °C | [7] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water | [1] |

Structural and Spectroscopic Data

The arrangement of atoms and the electronic environment of the molecule are confirmed through various analytical techniques. These data are crucial for identity confirmation and purity assessment.

Section 2: Synthesis Methodologies and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its industrial and laboratory utility. Several methods have been developed, each with distinct advantages and mechanistic underpinnings.

Chlorination of 2,6-Dichloropyridine

A prevalent method for the synthesis of this compound involves the direct chlorination of 2,6-dichloropyridine.[8][9][10] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), to enhance the electrophilicity of the chlorine.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a suitable four-neck flask, thoroughly mix 2,6-dichloropyridine and anhydrous FeCl₃.[8]

-

Reaction Initiation: Heat the mixture to a temperature of 100-120 °C.[8]

-

Chlorination: Slowly introduce chlorine gas into the heated reaction mixture.[8]

-

Reaction Monitoring: Monitor the reaction progress until completion.

-

Work-up and Purification: Upon completion, cool the system to 100 °C and perform vacuum distillation. Collect the fractions with a boiling point of 118-124 °C.[8]

The following diagram illustrates the workflow for the synthesis of this compound from 2,6-dichloropyridine.

Sources

- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 6515-09-9 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 5. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 6515-09-9 [chemicalbook.com]

- 9. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]

- 10. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]

2,3,6-Trichloropyridine melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,6-Trichloropyridine

Introduction

This compound is a chlorinated derivative of pyridine that serves as a pivotal intermediate in the synthesis of a wide array of high-value chemical products.[1][2][3] Its utility is most prominent in the agrochemical sector, where it is a critical precursor for manufacturing herbicides, insecticides, and fungicides.[1][3][4] Furthermore, its scaffold is leveraged in medicinal chemistry for the development of active pharmaceutical ingredients (APIs).[1][3] The strategic placement of three electron-withdrawing chlorine atoms on the pyridine ring imparts a unique reactivity profile, making it a versatile building block for nucleophilic substitution reactions.[3]